2-{[1-(2-Methoxybenzenesulfonyl)pyrrolidin-3-yl]oxy}quinoxaline
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Overview
Description
2-{[1-(2-Methoxybenzenesulfonyl)pyrrolidin-3-yl]oxy}quinoxaline is a complex organic compound that features a quinoxaline core linked to a pyrrolidine ring through an ether bond The compound also includes a methoxybenzenesulfonyl group attached to the pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(2-Methoxybenzenesulfonyl)pyrrolidin-3-yl]oxy}quinoxaline typically involves multiple steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, such as glyoxal, under acidic conditions.
Synthesis of the Pyrrolidine Intermediate: The pyrrolidine ring is often synthesized via the reaction of a suitable amine with a 1,4-dicarbonyl compound, followed by cyclization.
Attachment of the Methoxybenzenesulfonyl Group: This step involves the sulfonylation of the pyrrolidine intermediate using 2-methoxybenzenesulfonyl chloride in the presence of a base like triethylamine.
Ether Bond Formation: The final step is the coupling of the sulfonylated pyrrolidine with the quinoxaline core through an ether linkage, typically using a strong base such as sodium hydride in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow chemistry techniques to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinoxaline core, potentially converting it to a dihydroquinoxaline derivative.
Substitution: The methoxybenzenesulfonyl group can be substituted under nucleophilic conditions, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 2-{[1-(2-Methoxybenzenesulfonyl)pyrrolidin-3-yl]oxy}quinoxaline can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in the development of new materials and catalysts.
Biology
Biologically, this compound may exhibit interesting pharmacological properties due to its quinoxaline core, which is known for its bioactivity. It could be explored for its potential as an antimicrobial, antiviral, or anticancer agent.
Medicine
In medicine, derivatives of this compound might be investigated for their therapeutic potential. The presence of the pyrrolidine ring and the sulfonyl group could enhance its binding affinity to biological targets, making it a candidate for drug development.
Industry
Industrially, this compound could be used in the development of specialty chemicals, including dyes, pigments, and polymers. Its structural features might impart desirable properties such as stability and reactivity.
Mechanism of Action
The mechanism of action of 2-{[1-(2-Methoxybenzenesulfonyl)pyrrolidin-3-yl]oxy}quinoxaline would depend on its specific application. Generally, the quinoxaline core can interact with various biological targets, potentially inhibiting enzymes or receptors. The sulfonyl group may enhance its solubility and bioavailability, while the pyrrolidine ring could improve its binding specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-{[1-(2-Methoxybenzenesulfonyl)pyrrolidin-3-yl]oxy}benzene
- 2-{[1-(2-Methoxybenzenesulfonyl)pyrrolidin-3-yl]oxy}pyridine
- 2-{[1-(2-Methoxybenzenesulfonyl)pyrrolidin-3-yl]oxy}naphthalene
Uniqueness
Compared to these similar compounds, 2-{[1-(2-Methoxybenzenesulfonyl)pyrrolidin-3-yl]oxy}quinoxaline stands out due to its quinoxaline core, which is less common and offers unique electronic properties
Properties
IUPAC Name |
2-[1-(2-methoxyphenyl)sulfonylpyrrolidin-3-yl]oxyquinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S/c1-25-17-8-4-5-9-18(17)27(23,24)22-11-10-14(13-22)26-19-12-20-15-6-2-3-7-16(15)21-19/h2-9,12,14H,10-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJCYHJOKCOQVJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1S(=O)(=O)N2CCC(C2)OC3=NC4=CC=CC=C4N=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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